molecular formula C7H9BrN2O2 B3265005 methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 400877-58-9

methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B3265005
CAS No.: 400877-58-9
M. Wt: 233.06 g/mol
InChI Key: CTILOLAZJZKWKA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, an ethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

  • Substituted pyrazoles
  • Carboxylic acids
  • Reduced pyrazole derivatives

Scientific Research Applications

Chemistry: Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Comparison with Similar Compounds

  • Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
  • 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
  • 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide

Uniqueness: Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and potential biological activity. The ethyl group also influences its physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

methyl 4-bromo-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILOLAZJZKWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239939
Record name Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400877-58-9
Record name Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400877-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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